1,3-Propanedione, 1-(1-hydroxy-2-naphthalenyl)-3-phenyl-
Overview
Description
1-(1-Hydroxy-2-naphthyl)-3-phenylpropane-1,3-dione is a complex organic compound known for its unique chemical structure and properties. It consists of a naphthalene ring fused with a phenylpropane-1,3-dione moiety, making it a significant molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Hydroxy-2-naphthyl)-3-phenylpropane-1,3-dione typically involves the condensation of 1-hydroxy-2-naphthaldehyde with acetophenone under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, followed by acidification to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar condensation reactions, optimized for yield and purity through controlled reaction conditions and purification steps .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Hydroxy-2-naphthyl)-3-phenylpropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorination under controlled conditions.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of diols.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
1-(1-Hydroxy-2-naphthyl)-3-phenylpropane-1,3-dione has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1-Hydroxy-2-naphthyl)-3-phenylpropane-1,3-dione involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- 1-Hydroxy-2-naphthyl hydroxamic acid
- 2-Hydroxy-3-naphthylmethyl hydroxamic acid
- 1-Hydroxy-2-naphthaldehyde
Comparison: 1-(1-Hydroxy-2-naphthyl)-3-phenylpropane-1,3-dione is unique due to its combination of a naphthalene ring with a phenylpropane-1,3-dione moiety. This structure imparts distinct chemical reactivity and biological activity compared to other naphthalene derivatives .
Properties
IUPAC Name |
1-(1-hydroxynaphthalen-2-yl)-3-phenylpropane-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O3/c20-17(14-7-2-1-3-8-14)12-18(21)16-11-10-13-6-4-5-9-15(13)19(16)22/h1-11,22H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVIDNLTOXSUIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)C2=C(C3=CC=CC=C3C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1069829 | |
Record name | 1,3-Propanedione, 1-(1-hydroxy-2-naphthalenyl)-3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1069829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.3 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63450-45-3 | |
Record name | 1-(1-Hydroxy-2-naphthalenyl)-3-phenyl-1,3-propanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63450-45-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Propanedione, 1-(1-hydroxy-2-naphthalenyl)-3-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063450453 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Propanedione, 1-(1-hydroxy-2-naphthalenyl)-3-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Propanedione, 1-(1-hydroxy-2-naphthalenyl)-3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1069829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1-hydroxy-2-naphthyl)-3-phenylpropane-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.322 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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